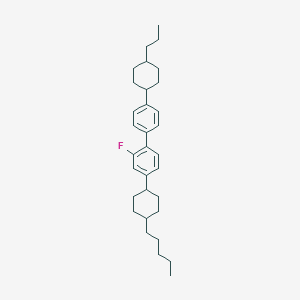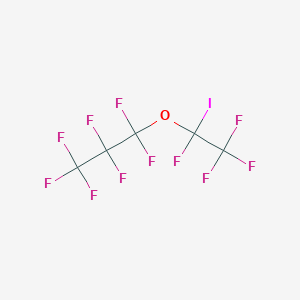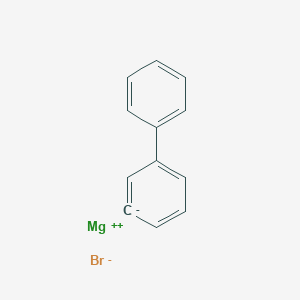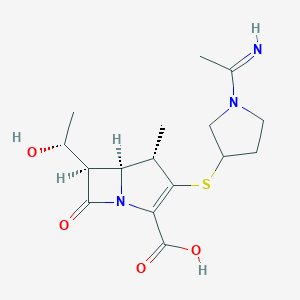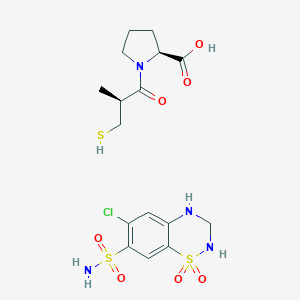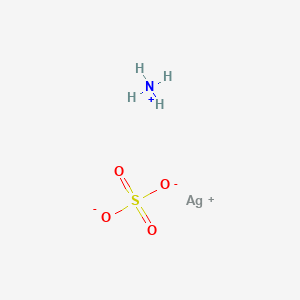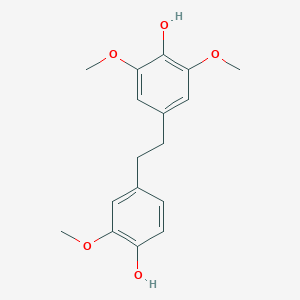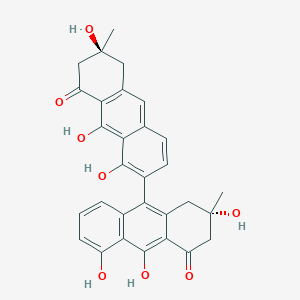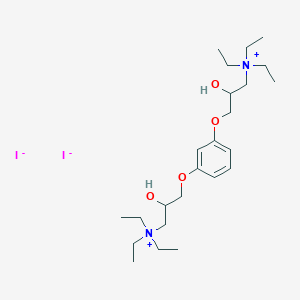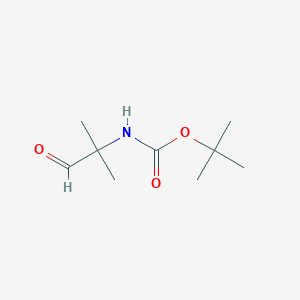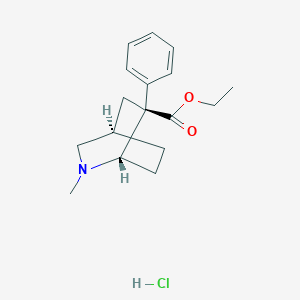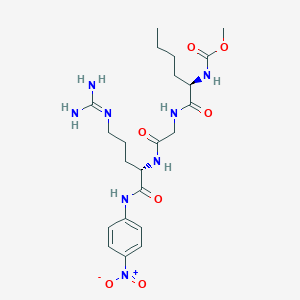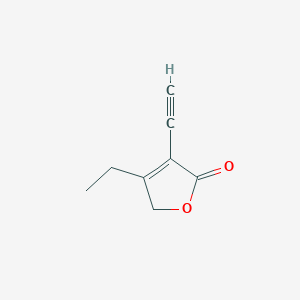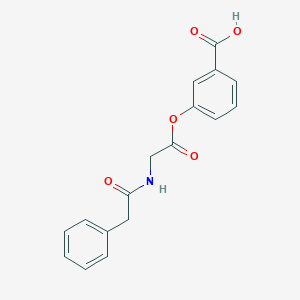
3-(((Phenylacetyl)glycyl)oxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((Phenylacetyl)glycyl)oxy)benzoic acid, commonly known as PGBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
PGBA has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, PGBA has shown promising results as an anti-inflammatory and analgesic agent. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. In agriculture, PGBA has been studied for its potential use as a plant growth regulator, as it has been shown to enhance plant growth and yield. In environmental science, PGBA has been studied for its potential use in wastewater treatment, as it has been shown to effectively remove heavy metals from contaminated water.
Mecanismo De Acción
The mechanism of action of PGBA is not fully understood, but it is believed to act through various pathways in the body. One proposed mechanism is that PGBA inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. PGBA has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer development.
Efectos Bioquímicos Y Fisiológicos
PGBA has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, enhance plant growth and yield, and remove heavy metals from contaminated water. PGBA has also been shown to have antioxidant and antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PGBA in lab experiments is its versatility, as it has potential applications in various fields. It is also relatively easy to synthesize and purify. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments. PGBA is also relatively expensive compared to other compounds that have similar effects.
Direcciones Futuras
There are several future directions for PGBA research. One direction is to further investigate its potential applications in medicine, particularly in cancer treatment. Another direction is to explore its potential use as a plant growth regulator in agriculture. Additionally, further research is needed to fully understand the mechanism of action of PGBA and to optimize its use in lab experiments. Finally, there is potential for PGBA to be used in environmental science, particularly in the development of new wastewater treatment methods.
Métodos De Síntesis
PGBA can be synthesized through a multi-step process that involves the reaction of phenylacetic acid with glycine, followed by the reaction of the resulting compound with salicylic acid. The final product is then purified using various techniques, such as recrystallization and column chromatography.
Propiedades
Número CAS |
108695-68-7 |
|---|---|
Nombre del producto |
3-(((Phenylacetyl)glycyl)oxy)benzoic acid |
Fórmula molecular |
C17H15NO5 |
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
3-[2-[(2-phenylacetyl)amino]acetyl]oxybenzoic acid |
InChI |
InChI=1S/C17H15NO5/c19-15(9-12-5-2-1-3-6-12)18-11-16(20)23-14-8-4-7-13(10-14)17(21)22/h1-8,10H,9,11H2,(H,18,19)(H,21,22) |
Clave InChI |
YVDBYFABAPNOIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)OC2=CC=CC(=C2)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NCC(=O)OC2=CC=CC(=C2)C(=O)O |
Otros números CAS |
108695-68-7 |
Sinónimos |
3-(((phenylacetyl)glycyl)oxy)benzoic acid PhAcGlcOB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



